molecular formula C11H18ClN B1522456 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 1268990-99-3

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B1522456
CAS No.: 1268990-99-3
M. Wt: 199.72 g/mol
InChI Key: DHOYDEIOTDWSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

Chemical compounds with amine functionalities are widely researched for their roles in synthesis and catalysis. Amines can act as nucleophiles in various organic reactions, making them valuable for synthesizing a wide range of products. For example, reductive amination is a key reaction in organic synthesis, where an amine reacts with an aldehyde or ketone to form a new amine, often catalyzed by metals or other compounds (Irrgang & Kempe, 2020).

Biomedical Applications

Amines, particularly those with specific structural features, are explored for their biomedical applications, including drug development and biomaterials. Their reactivity and ability to form bonds with various biomolecules make them candidates for designing drug molecules or modifying surfaces for medical implants.

Environmental Remediation

Research into chemical compounds often extends into environmental applications, such as the removal of pollutants from water or soil. For instance, chitosan, a naturally occurring polymer with free amine groups, has been studied for its ability to chelate metal ions, demonstrating the utility of amine functionalities in environmental cleanup efforts (Guibal, 2004).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOYDEIOTDWSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.